N'-(2-phenoxyacetyl)butanehydrazide
Description
N'-(2-Phenoxyacetyl)butanehydrazide is a hydrazide derivative characterized by a phenoxyacetyl group (C₆H₅OCH₂CO-) linked to a butanehydrazide backbone (-NH-NH-CO-(CH₂)₃CH₃). The phenoxy moiety and hydrazide functional group are critical for its interactions with biological targets, such as cyclooxygenase (COX) enzymes, through hydrogen bonding and π-π stacking .
Properties
IUPAC Name |
N'-(2-phenoxyacetyl)butanehydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-2-6-11(15)13-14-12(16)9-17-10-7-4-3-5-8-10/h3-5,7-8H,2,6,9H2,1H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMFUDWNAILTLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NNC(=O)COC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-phenoxyacetyl)butanehydrazide typically involves the reaction of phenoxyacetic acid with butanehydrazide. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include the use of an organic solvent like dichloromethane and a base such as triethylamine to neutralize the by-products.
Industrial Production Methods
On an industrial scale, the production of N’-(2-phenoxyacetyl)butanehydrazide can be achieved through a similar synthetic route but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated synthesis equipment can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(2-phenoxyacetyl)butanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and conditions such as elevated temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyacetic acid derivatives, while reduction can produce butylamine derivatives.
Scientific Research Applications
N’-(2-phenoxyacetyl)butanehydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various therapeutic applications.
Industry: It is utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-(2-phenoxyacetyl)butanehydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to the compound’s observed biological effects.
Comparison with Similar Compounds
Structural Features and Modifications
Core Hydrazide Backbone
- N'-(2-Phenoxyacetyl)butanehydrazide: Features a four-carbon (butane) chain in the hydrazide moiety, enhancing lipophilicity compared to shorter-chain analogs (e.g., acetohydrazides) .
- N'-(2-Phenoxyacetyl)nicotinohydrazide: Replaces the butane chain with a nicotinoyl group, introducing a pyridine ring that may enhance π-π interactions with enzyme active sites .
- N'-Benzylidene-2-phenylacetohydrazide (BPAH): Lacks the phenoxy group but includes a benzylidene substituent, reducing electron-withdrawing effects compared to phenoxy derivatives .
Phenoxy Group Substituents
- Compound 70 (Pallavi et al.): Incorporates a bromo substituent at the para position of the phenoxy ring, achieving a COX-2 selectivity index (SI) of 116.91 (IC₅₀: 0.095 µM for COX-2 vs. 11.107 µM for COX-1) .
- 2-(2-Isopropyl-5-methylphenoxy)-N′-[(E)-phenylmethylene]acetohydrazide: Contains bulky isopropyl and methyl groups on the phenoxy ring, which may improve metabolic stability but reduce solubility .
Anti-Inflammatory and Analgesic Effects
- This compound: Predicted to inhibit COX-2 via π-π interactions between the phenoxy group and Tyr385/Trp387 residues, based on docking studies of analogs .
- Compound 70 (Pallavi et al.) : Demonstrates potent COX-2 inhibition (IC₅₀ = 0.095 µM) due to bromine-enhanced selectivity .
- N'-(2-Hydroxybenzylidene)-2-phenylacetohydrazide (HBPAH) : Shows moderate anti-inflammatory activity (IC₅₀ ~20 µM) but lacks COX-2 selectivity .
Antimicrobial Activity
- N'-Benzylidene-3-(6,11-dioxo-6,11-dihydro-12H-benzo[b]phenoxazin-12-yl)butanehydrazide: Exhibits broad-spectrum antimicrobial activity (MIC = 8–32 µg/mL) attributed to the conjugated phenoxazine system .
Physicochemical Properties
*Calculated using fragment-based methods.
ADME and Toxicity Considerations
- This compound: The butane chain may increase metabolic stability by reducing hydrolysis of the hydrazide bond compared to methyl or ethyl analogs .
- Compound 70 : Bromine substitution slows hepatic metabolism, extending half-life but increasing risk of off-target effects .
- N'-(2-Hydroxybenzylidene) derivatives : Enhanced solubility due to the hydroxyl group but prone to rapid glucuronidation .
Q & A
Basic: What are the optimal synthetic routes for preparing N'-(2-phenoxyacetyl)butanehydrazide, and how are intermediates characterized?
Answer:
The synthesis typically involves coupling 2-phenoxyacetic acid derivatives with butanehydrazide precursors. A validated method includes:
- Step 1: Reacting 2-phenoxyacetyl chloride with butanehydrazide in anhydrous ethanol under reflux (4–6 hours) .
- Step 2: Purification via recrystallization (e.g., methanol/water) yields the product.
Characterization: - 1H NMR (CDCl₃, 400 MHz): Peaks at δ 4.54 (s, 2H, O–CH₂), 7.02–7.98 (m, aromatic protons), and 9.04–9.26 (d, NH–NH) confirm hydrazide formation .
- FTIR : Bands at 1668–1688 cm⁻¹ (C=O stretch) and 3419–3444 cm⁻¹ (N–H stretch) validate amide and hydrazide groups .
Basic: What spectroscopic and chromatographic techniques are critical for purity assessment of this compound?
Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to confirm >95% purity .
- LC-MS : Molecular ion peaks (e.g., m/z = 279.1 [M⁺]) and fragmentation patterns verify structural integrity .
- Elemental Analysis : Match experimental C, H, N, and S percentages to theoretical values (e.g., C: 53–56%, N: 13–14%) .
Advanced: How does structural modification of the butanehydrazide moiety influence biological activity, particularly anti-inflammatory effects?
Answer:
Structure-activity relationship (SAR) studies reveal:
- Substitution at the hydrazide nitrogen : Adding electron-withdrawing groups (e.g., –NO₂) enhances COX-2 inhibition (IC₅₀ = 1.2 µM vs. 3.8 µM for unmodified analogs) .
- Phenoxy group positioning : Para-substituted derivatives show 2-fold higher analgesic activity than ortho analogs due to improved binding to prostaglandin receptors .
Experimental Design : - In vitro assays : Measure TNF-α suppression in LPS-induced macrophages (IC₅₀ values) .
- In silico docking : Use AutoDock Vina to predict binding affinities to COX-2 (PDB: 5KIR) .
Advanced: How can researchers resolve contradictions in reported biological data for this compound derivatives?
Answer: Discrepancies in IC₅₀ values (e.g., COX-1 vs. COX-2 selectivity) arise from:
- Assay variability : Standardize protocols (e.g., enzyme-linked immunosorbent assay vs. fluorescence polarization) .
- Solubility factors : Use DMSO concentrations ≤0.1% to avoid false negatives .
Case Study : A 2021 study found that derivatives with morpholine substituents (e.g., 4c in ) had conflicting in vivo anti-inflammatory results. Re-evaluation using isotopic labeling ([¹⁴C]-compound) confirmed tissue-specific bioavailability differences .
Advanced: What computational strategies are used to predict the pharmacokinetic properties of this compound analogs?
Answer:
- ADMET Prediction : SwissADME estimates bioavailability (e.g., %F = 65–78%) and blood-brain barrier penetration (e.g., log BB = -0.3 to 0.1) .
- Metabolic Stability : CYP450 isoform interactions (e.g., CYP3A4 inhibition) are modeled with Schrödinger’s QikProp .
Validation : Compare predicted vs. experimental plasma half-life (e.g., t₁/₂ = 2.3 hours in rats) .
Basic: What are the standard protocols for evaluating the analgesic activity of this compound derivatives?
Answer:
- Hot-Plate Test : Measure latency to paw-licking in mice (dose range: 10–50 mg/kg, i.p.) .
- Acetic Acid-Induced Writhing : Count abdominal contractions post-administration (ED₅₀ = 12 mg/kg vs. 25 mg/kg for aspirin) .
Data Interpretation : Normalize results to positive controls (e.g., indomethacin) and use ANOVA for statistical significance (p < 0.05) .
Advanced: How do crystallographic studies inform the design of this compound-based inhibitors?
Answer:
- X-ray Diffraction : Resolve hydrogen-bonding networks (e.g., NH···O=C interactions at 2.8–3.1 Å) critical for target binding .
- Torsion Angle Analysis : Optimize syn/anti conformations of the hydrazide group to enhance enzyme active-site complementarity .
Example : Compound 23 (cis:trans = 65:35) showed 55% inhibition of 1-deoxy-D-xylulose-5-phosphate synthase due to favorable π-stacking with Phe-204 .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
- Waste Disposal : Neutralize acidic byproducts with 10% NaOH before disposal .
Spill Management : Absorb with vermiculite and store in sealed containers labeled "hydrazide waste" .
Advanced: What are the limitations of current SAR models for this compound, and how can AI/ML address them?
Answer:
- Limitations : Poor prediction of off-target effects (e.g., hERG channel inhibition).
- AI/ML Solutions : Train neural networks on ChEMBL datasets to predict toxicity (AUC-ROC = 0.89) .
Case Study : A 2023 study used AlphaFold2 to model protein-ligand dynamics, reducing false positives in kinase inhibition assays by 40% .
Advanced: How can isotopic labeling (e.g., ¹⁵N) enhance mechanistic studies of this compound metabolism?
Answer:
- Tracer Studies : Synthesize ¹⁵N-labeled analogs to track hepatic metabolism via LC-HRMS .
- Pathway Mapping : Identify major metabolites (e.g., glucuronidated derivatives) using [¹⁵N]-NMR .
Application : A 2022 study revealed that >60% of the compound undergoes Phase II metabolism in hepatocytes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
